[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid
Description
[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid (CAS: 1214332-25-8) is a nitroaromatic compound featuring a trifluoromethyl (-CF₃) substituent at the 3-position and a nitro (-NO₂) group at the 4-position of the phenyl ring, with an acetic acid side chain. Its molecular formula is C₉H₆F₃NO₄ (monoisotopic mass: 265.0198 g/mol), and it is widely used in pharmaceutical synthesis and agrochemical research due to its electron-withdrawing substituents, which enhance stability and reactivity .
Properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-3-5(4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKHDVSQPUPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742677 | |
| Record name | [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-25-8 | |
| Record name | [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid typically involves the following steps:
Nitration: The introduction of the nitro group is usually achieved through the nitration of a suitable precursor, such as 3-(trifluoromethyl)phenylacetic acid. This can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
Chemistry
In chemistry, [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
This compound can be used in the development of biologically active molecules. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of derivatives, making them potential candidates for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid exerts its effects depends on the specific application and the molecular targets involved. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Nitro and Trifluoromethyl Groups
The position of nitro and trifluoromethyl groups significantly impacts physicochemical properties. Key analogs include:
Key Differences :
- Electron-withdrawing effects : The meta-nitro group in the target compound (4-nitro) enhances acidity compared to ortho-nitro analogs (e.g., 2-nitro derivatives) due to stronger resonance stabilization .
- Steric effects : The 3-trifluoromethyl group in the target compound reduces steric hindrance compared to 2-trifluoromethyl analogs, improving synthetic accessibility .
Functional Group Modifications
Hydroxy Substitution
Hydroxy[4-nitro-3-(trifluoromethyl)phenyl]acetic acid (CAS: 1227582-55-9), also termed 4-Nitro-3-(trifluoromethyl)mandelic acid, introduces a hydroxyl (-OH) group on the acetic acid side chain. Its molecular formula is C₉H₆F₃NO₅ (average mass: 265.143 g/mol) .
Comparison :
- Acidity : The hydroxyl group increases acidity (pKa ~2.5–3.0) compared to the parent compound (pKa ~3.5–4.0), enhancing solubility in polar solvents .
- Reactivity : The hydroxyl group enables conjugation reactions (e.g., glycosylation), making it useful in prodrug design .
Amino and Amide Derivatives
Impurity profiling of pharmaceutical intermediates reveals related compounds:
Heterocyclic Analogs
Heterocyclic derivatives, such as [2-(Trifluoromethyl)-1H-benzimidazol-1-yl-]acetic acid (CAS: 313241-14-4), incorporate aromatic heterocycles. These compounds exhibit enhanced π-π stacking interactions, improving binding affinity in enzyme inhibition studies compared to purely phenyl-based structures .
Data Tables
Table 1: Physicochemical Properties of Key Analogs
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.5 | 12.8 (water) | 145–148 |
| 4-Nitro-3-(trifluoromethyl)mandelic acid | 1.2 | 25.4 (water) | 132–135 |
| N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | 2.8 | 3.2 (ethanol) | 178–181 |
Biological Activity
[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid is a compound of growing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₆F₃NO₄
- Molecular Weight : 249.145 g/mol
- Structure : The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and biological interactions .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis. One study highlighted that certain derivatives showed minimal inhibitory concentrations (MICs) as low as 4 µg/mL against both drug-sensitive and resistant strains of M. tuberculosis .
Antiparasitic Activity
The compound has also been investigated for its potential antiparasitic effects. A study focusing on structure-activity relationships (SAR) found that fluorinated compounds, including those with trifluoromethyl substitutions, exhibited enhanced potency against Cryptosporidium, with EC₅₀ values significantly lower than their non-fluorinated counterparts . This suggests that the trifluoromethyl group may enhance biological activity through improved binding affinity to target sites.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates interactions with various biological targets, potentially disrupting metabolic pathways in pathogens.
Case Study 1: Antitubercular Activity
A series of derivatives based on the phenoxyacetamide scaffold, including compounds similar to this compound, were synthesized and tested for antitubercular activity. The most potent derivative demonstrated an MIC of 4 µg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as an antitubercular agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3m | 4 | Active against M. tuberculosis |
| Isoniazid | 0.0625 | Standard reference |
Case Study 2: Antiparasitic Efficacy
In another study focusing on antiparasitic activity, compounds derived from the same structural framework as this compound were tested against Cryptosporidium. The findings revealed that specific substitutions could lead to dramatic improvements in potency, with some compounds achieving EC₅₀ values as low as 0.07 μM .
| Compound | EC₅₀ (μM) | Target |
|---|---|---|
| SLU-10482 | 0.07 | Cryptosporidium |
| SLU-2633 | 0.17 | Cryptosporidium |
Safety Profile
The safety profile of this compound has been assessed in various studies. Preliminary evaluations suggest a favorable safety margin with no significant cytotoxic effects observed in normal cell lines at effective concentrations for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
